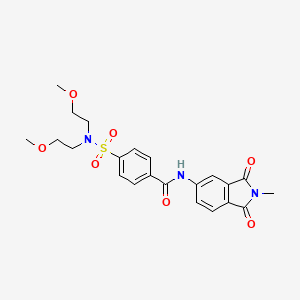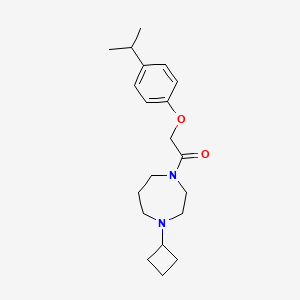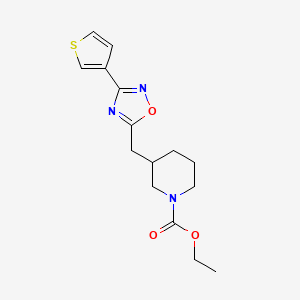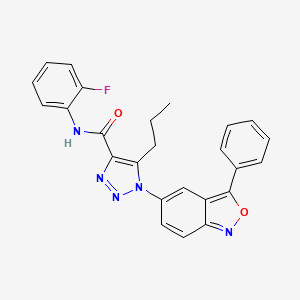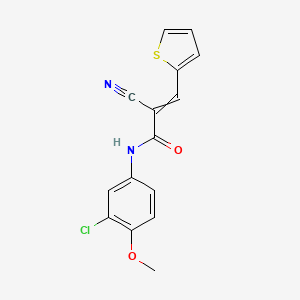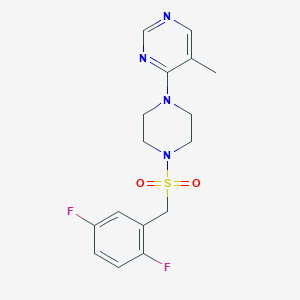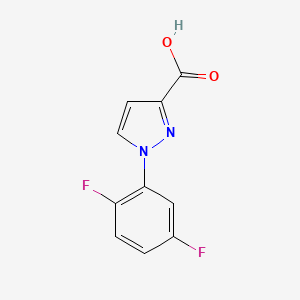![molecular formula C18H12ClF3N2O B2465519 4-{1-[3-Chlor-5-(trifluormethyl)-2-pyridinyl]-1H-indol-3-yl}-3-buten-2-on CAS No. 1164455-16-6](/img/structure/B2465519.png)
4-{1-[3-Chlor-5-(trifluormethyl)-2-pyridinyl]-1H-indol-3-yl}-3-buten-2-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-buten-2-one is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This compound is structurally characterized by an indole core, substituted with pyridinyl and butenone moieties, offering a unique framework for chemical reactivity and biological interactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its indole core is particularly valuable for developing new pharmaceuticals.
Biology
Biologically, this compound exhibits activity in binding assays and enzyme inhibition studies, making it useful in the development of bioassays and therapeutic leads.
Medicine
Medicinally, it's investigated for its potential as an anti-inflammatory and anticancer agent. Its unique structure allows for interaction with specific molecular targets, offering therapeutic benefits.
Industry
In industry, the compound finds use in the development of agrochemicals and dyes, taking advantage of its chemical stability and reactivity.
Wirkmechanismus
Target of Action
It is known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s trifluoromethyl group also plays a significant role in its biological activity .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological responses . Trifluoromethyl groups in drug molecules can also affect their interaction with targets .
Biochemical Pathways
The broad range of biological activities associated with indole derivatives suggests that they may interact with multiple pathways .
Pharmacokinetics
The presence of the trifluoromethyl group can influence these properties, as it is known to affect the lipophilicity and metabolic stability of drug molecules .
Result of Action
Given the wide range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-buten-2-one typically involves multi-step organic reactions. One common method begins with the preparation of the indole core, followed by the introduction of the pyridinyl group through a palladium-catalyzed cross-coupling reaction. The final step involves the formation of the butenone moiety via aldol condensation under basic conditions. This route ensures high yield and purity of the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using automated reactors and continuous flow systems. These methods optimize reaction times and conditions, ensuring consistent product quality. Industrial synthesis often leverages environmentally friendly solvents and catalysts to meet regulatory standards and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound undergoes oxidation to form corresponding keto- and hydroxy-derivatives, using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions using reagents like sodium borohydride yield reduced forms, altering the double bond characteristics in the butenone moiety.
Substitution: Substitution reactions at the chloropyridinyl site occur under nucleophilic conditions, allowing for a range of derivatives with modified biological activity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, Jones reagent.
Reduction: Sodium borohydride, hydrogen gas with palladium on carbon.
Substitution: Sodium hydride, organolithium reagents.
Major Products Formed
Oxidation Products: Ketones, alcohols.
Reduction Products: Reduced butenone derivatives.
Substitution Products: Varied pyridinyl derivatives.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds like 5-chloro-1H-indole-3-butyne-2-one and 2-(3-chloropyridin-2-yl)-1H-indole-3-buten-2-one, 4-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-buten-2-one stands out due to its trifluoromethyl group, which significantly enhances its biological activity and stability.
List of Similar Compounds
5-chloro-1H-indole-3-butyne-2-one
2-(3-chloropyridin-2-yl)-1H-indole-3-buten-2-one
3-(4-chlorobenzyl)-1H-indole-2-butyrate
This comprehensive overview highlights the significance of 4-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-buten-2-one in various fields. Its unique structure and reactivity pave the way for diverse applications, making it a compound of interest for future research and development.
Eigenschaften
IUPAC Name |
(Z)-4-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]but-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF3N2O/c1-11(25)6-7-12-10-24(16-5-3-2-4-14(12)16)17-15(19)8-13(9-23-17)18(20,21)22/h2-10H,1H3/b7-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUOJRHUAMTZLK-SREVYHEPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CN(C2=CC=CC=C21)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C\C1=CN(C2=CC=CC=C21)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2465436.png)
![1-mesityl-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2465437.png)
![N-(2,3-dimethylphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2465440.png)

![2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE](/img/structure/B2465443.png)
